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Compound of Interest

Compound Name: 2-Methylveratraldehyde

Cat. No.: B1611477

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-3,4-
dimethoxybenzaldehyde (CAS Number: 51234-09-4), a substituted aromatic aldehyde with
significant potential in synthetic chemistry and drug discovery. This document delves into its
chemical identity, physicochemical properties, plausible synthetic strategies, spectroscopic
characterization, and prospective applications, with a focus on providing actionable insights for
laboratory and development settings.

Core Chemical Identity

2-Methyl-3,4-dimethoxybenzaldehyde, also known by its synonym 2-methylveratraldehyde, is
a polysubstituted benzaldehyde derivative. The strategic placement of a methyl group ortho to
the aldehyde function, flanked by two methoxy groups, imparts unique steric and electronic
characteristics that influence its reactivity and potential biological activity.

Table 1: Chemical Identity of 2-Methyl-3,4-dimethoxybenzaldehyde
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Identifier Value

CAS Number 51234-09-4[1]

IUPAC Name 2-methyl-3,4-dimethoxybenzaldehyde
Synonyms 2-Methylveratraldehyde

Molecular Formula

C10H1203

Molecular Weight

180.20 g/mol [1]

Canonical SMILES

CC1=C(C(=CC=C1)C=0)0C

Physicochemical Properties and Safety

Considerations

While extensive experimental data for 2-methyl-3,4-dimethoxybenzaldehyde is not readily

available in public literature, its properties can be inferred from its structure and comparison

with related isomers such as 3,4-dimethoxybenzaldehyde (veratraldehyde) and 2,4-

dimethoxybenzaldehyde.

Table 2: Predicted Physicochemical Properties and Known Properties of Isomers

Property Predicted/Known Value Source/Basis
Appearance Likely a crystalline solid Analogy with isomers
] ] Not specified; likely a defined General property of pure

Melting Point ] ] ]

melting range organic solids
. , Not specified; expected to be "

Boiling Point Analogy with isomers

elevated
- Expected to be soluble in General solubility of
Solubility

common organic solvents

benzaldehydes

Safety and Handling
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As with any chemical reagent, proper safety protocols are paramount. Based on the safety data
for related dimethoxybenzaldehydes, the following precautions are advised:

e Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of
dust or vapors. Prevent contact with skin and eyes by wearing appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

» Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a
potentially hazardous substance.

Strategic Synthesis Methodologies

The synthesis of 2-methyl-3,4-dimethoxybenzaldehyde can be approached through several
established methods for substituted benzaldehydes. The choice of a specific route will depend
on the availability of starting materials, desired scale, and laboratory capabilities.

Directed Ortho-Metalation

A powerful strategy for introducing substituents at specific positions on an aromatic ring is
directed ortho-metalation. This approach leverages a directing group to guide a metalating
agent (typically an organolithium reagent) to an adjacent position, which can then be quenched
with an electrophile.

Workflow: Directed Ortho-Metalation for 2-Methyl-3,4-dimethoxybenzaldehyde
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Step 1: Protection & Directed Metalation

Start with a suitable
3,4-dimethoxytoluene derivative

'

Protect the aldehyde precursor
(e.g., as a dithiane)

'

Directed ortho-metalation with n-BuLi

'

Quench with a methylating agent
(e.g., methyl iodide)

Step 2: Deprotection & Aldehyde Formation

Deprotection of the aldehyde precursor

'

2-Methyl-3,4-dimethoxybenzaldehyde

Click to download full resolution via product page
Caption: Directed ortho-metalation workflow.

This method offers high regioselectivity, a crucial factor when dealing with multiple potential
reaction sites on the benzene ring. Tandem reactions that combine metalation and electrophilic
guench in a single pot can enhance efficiency by minimizing intermediate purification steps.[2]

[3]

Formylation of a Pre-substituted Aromatic Ring
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Another viable approach is the formylation of a pre-existing 1-methyl-2,3-dimethoxybenzene.
Several classic named reactions can be employed for this transformation.

Key Formylation Reactions:

o Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring
using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.

¢ Vilsmeier-Haack Reaction: A milder method that employs a phosphoryl chloride and a
substituted amide (like N,N-dimethylformamide) to generate the formylating agent.

« Reimer-Tiemann Reaction: While typically used for phenols, modifications of this reaction
could potentially be adapted for activated aromatic ethers.[4]

The choice among these methods will be dictated by the substrate's reactivity and tolerance to
the reaction conditions.

One-Pot Reduction/Cross-Coupling

Modern synthetic methodologies offer elegant one-pot procedures. A recent development
involves the reduction of a Weinreb amide to a stable hemiaminal intermediate, which then
undergoes a palladium-catalyzed cross-coupling reaction with an organometallic reagent.[5][6]
This approach could be adapted for the synthesis of 2-methyl-3,4-dimethoxybenzaldehyde.

Spectroscopic Characterization

Accurate characterization of the final product is essential for confirming its identity and purity.
While experimental spectra for 2-methyl-3,4-dimethoxybenzaldehyde are not widely published,
we can predict the key features based on the known spectroscopic data of its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde
proton, the aromatic protons, the methoxy protons, and the methyl protons.

o Aldehyde Proton (-CHO): A singlet in the downfield region, typically between & 9.0-10.0 ppm.
[7]
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e Aromatic Protons: Two doublets in the aromatic region (6 6.5-8.0 ppm), corresponding to the
two protons on the benzene ring.[7]

o Methoxy Protons (-OCHs): Two singlets, each integrating to three protons, in the region of
3.5-4.8 ppm.[7]

» Methyl Protons (-CHs): A singlet, integrating to three protons, in the upfield region, likely
around 6 2.0-2.5 ppm.

13C NMR: The carbon NMR spectrum will provide information on the number and chemical
environment of the carbon atoms. Key expected signals include the carbonyl carbon of the
aldehyde (downfield), the aromatic carbons, the methoxy carbons, and the methyl carbon
(upfield).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the
functional groups present in the molecule.

e C=0 Stretch (Aldehyde): A strong, sharp peak around 1700 cm~1.[8]
e C-H Stretch (Aromatic and Alkyl): Peaks in the region of 2850-3100 cm~1.

e C-O Stretch (Methoxy): Strong absorptions in the fingerprint region, typically around 1020-
1250 cm™1.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization
(El) mass spectrum is expected to show a molecular ion peak (M*) at m/z = 180.20, along with
characteristic fragmentation patterns.

Applications in Drug Development and Organic
Synthesis

Substituted benzaldehydes are valuable building blocks in the synthesis of a wide range of
pharmaceuticals and biologically active molecules. The unique substitution pattern of 2-methyl-
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3,4-dimethoxybenzaldehyde makes it an attractive starting material for several applications.

Precursor for Pharmaceutical Scaffolds

The aldehyde functionality is a versatile handle for a variety of chemical transformations,
including:

e Reductive amination to form substituted benzylamines.

» Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.

e Condensation reactions to form chalcones, imines, and other intermediates.

These transformations can lead to the synthesis of complex heterocyclic systems and other
scaffolds of medicinal interest.

Modulation of Biological Activity

The presence and position of the methyl and methoxy groups can significantly influence the
pharmacological properties of a molecule. The ortho-methyl group can induce a specific
conformation, which may enhance binding to a biological target. The dimethoxy substitution
pattern is found in numerous natural products and approved drugs, often contributing to
favorable pharmacokinetic properties.

Potential as an Antimicrobial Potentiator

Preliminary information suggests that 2-methylveratraldehyde may act as a potentiator of
antimicrobial activity.[1] This suggests a potential application in combination therapies to
enhance the efficacy of existing antibiotics or as a lead compound for the development of new
antimicrobial agents.

Logical Flow: From Synthesis to Application
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Synthesis & Characterization

Synthesis of
2-methyl-3,4-dimethoxybenzaldehyde

l

Purification

-

Spectroscopic Characterization
(NMR, IR, MS)

Application in Drug Discovery

T

Key Synthetic Intermediate

Derivatization to Bioactive Molecules

l

Biological Screening

Lead Optimization

Click to download full resolution via product page

Caption: The progression from synthesis to drug discovery applications.

Conclusion
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2-Methyl-3,4-dimethoxybenzaldehyde is a chemical entity with considerable, yet largely
untapped, potential in the fields of organic synthesis and medicinal chemistry. Its unique
substitution pattern offers opportunities for the development of novel synthetic routes and the
creation of new molecular entities with desired biological activities. This guide provides a
foundational understanding of this compound, intended to empower researchers and drug
development professionals to explore its applications in their respective domains. Further
experimental investigation into its synthesis, reactivity, and biological properties is warranted
and is expected to unveil new avenues for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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